molecular formula C17H15FO4 B2908424 (2E)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one CAS No. 577764-86-4

(2E)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Cat. No. B2908424
CAS RN: 577764-86-4
M. Wt: 302.301
InChI Key: RMZSMFSMFKTHAX-QPJJXVBHSA-N
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Description

(2E)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the category of chalcones. It has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of ((2E)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one is complex and varies depending on the application. In medicine, it has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In agriculture, it acts as a natural pesticide by disrupting the nervous system of insects. In industry, it acts as a dye by forming stable complexes with metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2E)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one vary depending on the application. In medicine, it has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. In agriculture, it has been shown to reduce insect damage and improve crop yield. In industry, it has been shown to produce vibrant colors in textiles and other materials.

Advantages and Limitations for Lab Experiments

The advantages of using ((2E)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one in lab experiments include its availability, low cost, and diverse applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for research on ((2E)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one. In medicine, it could be further developed as a potential treatment for inflammatory diseases and cancer. In agriculture, it could be further developed as a natural pesticide that is safe for humans and the environment. In industry, it could be further developed as a sustainable alternative to synthetic dyes. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of ((2E)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one.

Synthesis Methods

The synthesis of ((2E)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one can be achieved through various methods. One of the most common methods involves the condensation reaction between 2,4-dimethoxyacetophenone and 5-fluoro-2-hydroxybenzaldehyde in the presence of a base such as potassium hydroxide. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

((2E)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been used as a natural pesticide and as a growth regulator for crops. In industry, it has been used as a dye and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO4/c1-21-13-6-3-11(17(10-13)22-2)4-7-15(19)14-9-12(18)5-8-16(14)20/h3-10,20H,1-2H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZSMFSMFKTHAX-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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